Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate
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Overview
Description
Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is a complex organic compound that features prominently in various chemical reactions and applications. This compound is characterized by its unique structure, which includes two dioxaborolane groups and a benzene ring substituted with tert-butyl groups and carboxylate esters. It is often used in organic synthesis and materials science due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of a benzene derivative with tert-butyl groups and carboxylate esters with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, aryl halides, and transition metal catalysts. The reactions are typically conducted under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane groups facilitate the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound used in similar hydroboration and cross-coupling reactions.
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Another compound with similar reactivity but different substitution patterns.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Used in the synthesis of complex organic molecules.
Uniqueness
Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is unique due to its combination of dioxaborolane groups and tert-butyl-substituted benzene ring, which provides both reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
Molecular Formula |
C28H44B2O8 |
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Molecular Weight |
530.3 g/mol |
IUPAC Name |
ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H44B2O8/c1-23(2,3)33-21(31)17-15-20(30-37-27(11,12)28(13,14)38-30)18(22(32)34-24(4,5)6)16-19(17)29-35-25(7,8)26(9,10)36-29/h15-16H,1-14H3 |
InChI Key |
ORIJROUIVSSCFS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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